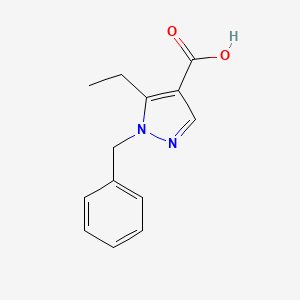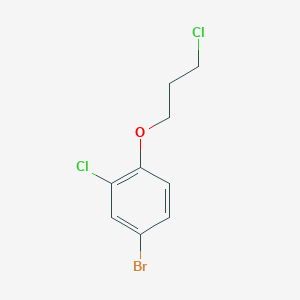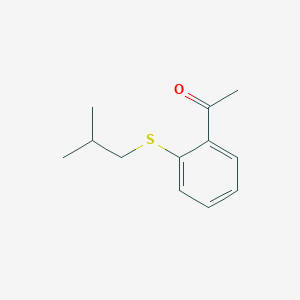![molecular formula C9H14N2O3 B1437674 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 1038356-92-1](/img/structure/B1437674.png)
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
Overview
Description
Scientific Research Applications
1. Synthesis and Characterization
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid has been utilized in the synthesis and characterization of novel chemical compounds. For instance, the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides involved the transformation of related compounds, demonstrating the compound's utility in chemical synthesis and medicinal chemistry (Nazir et al., 2018).
2. Antimicrobial and Antifungal Activities
Research has indicated the potential antimicrobial and antifungal activities of compounds related to 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid. Bis-1,3,4-oxadiazole derivatives, for example, have shown significant antibacterial and antifungal properties against various pathogens (Maslat et al., 2002).
3. Antitumor Activity
Compounds derived from 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid have been tested for antitumor activity. For instance, natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties exhibited potent antitumor activity in vitro (Maftei et al., 2013).
4. Anti-inflammatory and Analgesic Properties
Derivatives of 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid have been investigated for their anti-inflammatory and analgesic properties. Studies have found that certain compounds show significant activity in reducing inflammation and pain (Basra et al., 2019).
properties
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)9-10-7(14-11-9)4-3-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFUHPRRCAMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)
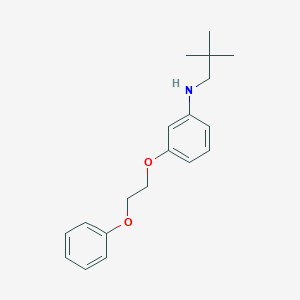
![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)
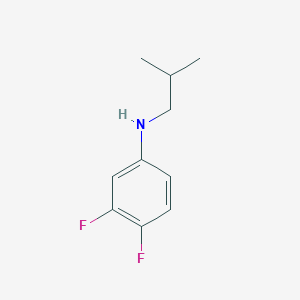
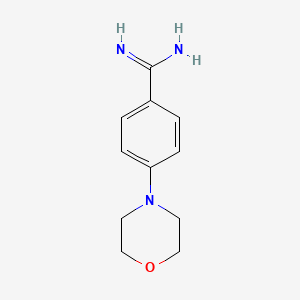
![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)
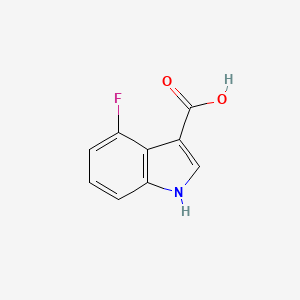
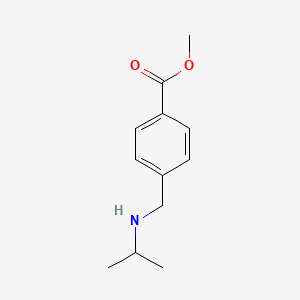
![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
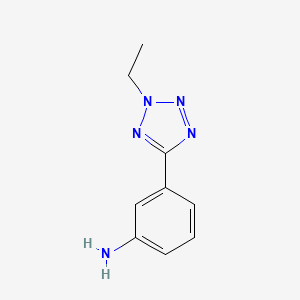
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)
